tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers
Description
Structure and Properties
The compound tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate features a pyrrolidine ring substituted with a methoxymethyl (-CH2OCH3) and a methyl (-CH3) group at position 5, along with a tert-butyl carbamate (-NHCO2C(CH3)3) group at position 2. The presence of two stereogenic centers (positions 3 and 5) results in a mixture of diastereomers, which differ in spatial arrangement and physicochemical properties such as solubility, melting point, and reactivity .
- Protection/Deprotection Strategies: Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride .
- Stereoselective Alkylation: Installation of substituents like methoxymethyl via alkylation or nucleophilic substitution .
- Chromatographic Separation: Resolution of diastereomers using techniques like HPLC or column chromatography .
This compound likely serves as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or metabolic pathways, given the prevalence of pyrrolidine and carbamate motifs in bioactive molecules .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(4,8-16-5)13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
ULEOUEGJUPLXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)NC(=O)OC(C)(C)C)COC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- α,β-Unsaturated carbonyl compounds or cyclic imines are often used as precursors for pyrrolidine ring formation.
- Methoxymethyl (MOM) groups are introduced through nucleophilic substitution or via protection strategies.
- Methyl groups are typically introduced via alkylation or methylation reactions.
Synthetic Route for Pyrrolidine Ring
Method A: Cyclization of Amino Alcohols
- Condensation of amino alcohols with aldehydes or ketones under acid catalysis yields pyrrolidine rings.
- The methoxymethyl group is introduced by reacting the amino group with chloromethyl methyl ether (MOM chloride) in the presence of a base (e.g., sodium hydride or potassium carbonate).
Method B: Reductive Amination
- Using aldehydes or ketones with primary amines, followed by reduction, to form the pyrrolidine ring with desired substituents.
- Stereoselectivity can be influenced by chiral auxiliaries or chiral catalysts.
Stereochemistry Control and Diastereomer Formation
- The formation of diastereomers occurs due to chiral centers at the 5-position.
- Use of chiral starting materials or chiral catalysts can bias diastereomer ratios.
- Typical yields vary from 60-85%, depending on the stereoselectivity of the steps.
Carbamate Formation at the 3-Position
Carbamate Synthesis
- Reagents : Di-tert-butyl dicarbonate (Boc anhydride) or methyl chloroformate.
- Procedure : The amino group at the 3-position is reacted with the carbamoyl reagent in the presence of a base like triethylamine or sodium bicarbonate.
- Reaction Conditions : Typically performed at room temperature in solvents such as dichloromethane or tetrahydrofuran.
- Yield : Ranges from 60-80%, depending on the purity of intermediates.
Stereochemical Considerations
- The reaction often results in a mixture of diastereomers due to the chiral centers.
- Stereoselectivity can be improved using chiral auxiliaries or catalysts, but often a mixture is acceptable for initial synthesis.
Summary of the Synthetic Route with Data Tables
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | Amino alcohol + aldehyde | Acid catalysis | 70-85% | Cyclization step |
| 2 | Methoxymethyl substitution | MOM chloride + base | DCM, 0–25°C | 75-85% | Nucleophilic substitution |
| 3 | Methylation at 5-position | Methyl iodide + K2CO3 | DMF, RT | >75% | Alkylation |
| 4 | Carbamate installation | Boc2O or methyl chloroformate | DCM, RT | 60-80% | Carbamate formation |
Research Findings and Literature Insights
- Synthesis of similar compounds : Protocols for related pyrrolidine derivatives indicate that the key challenges involve stereoselectivity and controlling diastereomer ratios, often addressed through chiral auxiliaries or catalysts.
- Diastereomer mixture control : Recent advances suggest that stereoselective synthesis can be achieved via chiral Lewis acids or organocatalysts, although many syntheses accept diastereomeric mixtures for initial steps.
- Purification techniques : Reverse-phase chromatography and chiral HPLC are commonly employed to separate diastereomers post-synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Medicine
In medicine, carbamate derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The pathways involved may include covalent modification of the enzyme or competitive inhibition, depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Challenges
- Stereochemical Complexity : The target compound’s diastereomerism complicates synthesis and purification. Techniques like chiral chromatography or crystallization are essential .
- Biological Relevance : Methoxymethyl groups may enhance blood-brain barrier penetration compared to methyl or trifluoromethyl analogues .
- Stability : The tert-butyl carbamate group improves stability under acidic conditions, a feature shared with analogues in and .
Biological Activity
The compound tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate , a mixture of diastereomers, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.31 g/mol
- CAS Number : 1932651-04-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the pyrrolidine ring is crucial for its activity, as it mimics natural substrates in enzymatic reactions.
Biological Activity Overview
1. Antiviral Activity
A patent describes the compound's effectiveness against viral infections, particularly in inhibiting viral replication mechanisms. The compound was tested in vitro and showed significant reduction in viral load in treated cell lines compared to controls .
2. Antioxidant Properties
In a study assessing oxidative stress, the compound was administered to astrocyte cultures treated with scopolamine. Results indicated a significant decrease in malondialdehyde (MDA) levels, suggesting reduced oxidative damage compared to untreated controls .
3. Neuroprotective Effects
Research has demonstrated that the compound can protect neuronal cells from apoptosis induced by neurotoxic agents. This protective effect was linked to its ability to modulate signaling pathways associated with cell survival .
4. Antimicrobial Activity
The compound exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. Its mechanism appears to involve the disruption of bacterial membrane integrity, leading to cell lysis .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate as a diastereomeric mixture?
- Methodology : The synthesis typically involves multi-step procedures, starting with the functionalization of a pyrrolidine core. Key steps include:
Boc Protection : Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH or K₂CO₃) in solvents like THF or DMF .
Methoxymethyl Introduction : Alkylation or substitution reactions to attach the methoxymethyl group, often requiring controlled temperatures (0–60°C) to minimize side reactions .
Diastereomer Formation : Steric and electronic effects during ring substitution lead to diastereomeric mixtures, which are not separated in early stages to simplify synthesis .
- Optimization : Reaction time, solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) critically influence yield and diastereomer ratio .
Q. How can the structure of this compound be confirmed, particularly the diastereomeric ratio?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes diastereomers via splitting patterns and chemical shifts of the pyrrolidine ring protons (e.g., δ 3.2–4.0 ppm for methoxymethyl groups) .
- X-ray Crystallography : Single-crystal analysis using SHELX software resolves absolute configurations and validates diastereomer assignments .
- Chiral HPLC : Quantifies diastereomer ratios using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .
Q. What structural features influence the reactivity of this compound in medicinal chemistry applications?
- Key Features :
Advanced Research Questions
Q. How can diastereomer separation be optimized for this compound?
- Strategies :
- Crystallization-Induced Diastereomer Resolution : Utilize solvent systems (e.g., ethyl acetate/hexane) where one diastereomer preferentially crystallizes .
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Ru-BINAP complexes) to shift equilibrium toward a single diastereomer during synthesis .
- Challenges : Similar solubility profiles of diastereomers may require iterative recrystallization or preparative HPLC .
Q. How do reaction conditions (solvent, temperature) impact the diastereomer ratio in the final product?
- Case Study :
- Polar Solvents (DMF, DMSO) : Stabilize transition states, favoring the thermodynamically more stable diastereomer (e.g., equatorial methoxymethyl placement) .
- Low Temperatures (0–10°C) : Kinetic control dominates, leading to higher ratios of the less stable diastereomer .
- Data-Driven Optimization : Design of Experiments (DoE) models correlate solvent polarity and temperature with diastereomer ratios, validated by HPLC .
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes)?
- Binding Mechanisms :
- Halogen Bonding : Chlorine/bromine substituents (if present) enhance affinity via interactions with protein backbone carbonyls .
- Carbamate Hydrolysis : In vivo deprotection releases free amines, enabling covalent binding to active sites (e.g., serine hydrolases) .
- Stereochemical Effects : Diastereomers exhibit differential binding; e.g., (3R,5R)-configured analogs show 10-fold higher inhibition of WDR5 compared to (3S,5S) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Resolution Workflow :
Verify Sample Purity : Eliminate solvent/impurity artifacts via recrystallization or column chromatography .
DFT Calculations : Compare experimental NMR shifts with computed values for proposed diastereomers .
Synchrotron Crystallography : High-resolution data collection resolves ambiguities in electron density maps .
Q. What strategies address low yields in coupling reactions involving this carbamate?
- Optimization Approaches :
- Catalyst Screening : Pd(PPh₃)₄ or CuI for Ullmann-type couplings improves cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining diastereoselectivity .
- Additives : Molecular sieves or TEMPO mitigate side reactions (e.g., oxidation) during Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
